molecular formula C9H18N2O B8442297 N,N,4-trimethylpiperidine-3-carboxamide

N,N,4-trimethylpiperidine-3-carboxamide

カタログ番号: B8442297
分子量: 170.25 g/mol
InChIキー: IJVMQWQUSSPNMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,4-Trimethylpiperidine-3-carboxamide is a piperidine-derived carboxamide with three methyl substituents: two on the nitrogen atom (N,N-dimethyl) and one at the 4-position of the piperidine ring. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-methylated analogs.

The compound’s synthesis typically involves alkylation of piperidine-3-carboxamide precursors, followed by selective methylation. Its stability under physiological conditions has been noted in studies on nipecotic acid prodrugs, where N-methylation reduces susceptibility to enzymatic degradation .

特性

分子式

C9H18N2O

分子量

170.25 g/mol

IUPAC名

N,N,4-trimethylpiperidine-3-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7-4-5-10-6-8(7)9(12)11(2)3/h7-8,10H,4-6H2,1-3H3

InChIキー

IJVMQWQUSSPNMT-UHFFFAOYSA-N

正規SMILES

CC1CCNCC1C(=O)N(C)C

製品の起源

United States

類似化合物との比較

N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide

  • Structure : Differs in substituent positions, with a trifluoromethylphenyl group at the piperidine-4-carboxamide nitrogen.
  • Properties : Higher molecular weight (272.27 g/mol) due to the trifluoromethyl group, enhancing electronegativity and binding affinity to hydrophobic enzyme pockets .
  • Applications : Investigated for kinase inhibition but lacks the N,N-dimethyl groups critical for metabolic stability in N,N,4-trimethylpiperidine-3-carboxamide .

N-Cyclopropyl-2-methyl-6-(pyridinylmethoxy)benzofuran-3-carboxamide

  • Structure : Incorporates a benzofuran ring and pyridinylmethoxy substituent, increasing aromaticity.
  • Properties : Extended π-conjugation improves UV absorption but reduces solubility in aqueous media compared to N,N,4-trimethylpiperidine-3-carboxamide .

3-Pyridinecarboxamide Derivatives (e.g., N-(4-Methyl-3-nitrophenyl)-6-(trifluoromethyl))

  • Structure : Pyridine ring instead of piperidine, with nitro and trifluoromethyl groups.
  • Properties : Lower basicity (pKa ~1.4) compared to piperidine derivatives (pKa ~8–10), affecting membrane permeability .

Pharmacological and Metabolic Profiles

Compound Target Pathway Metabolic Stability Key Findings
N,N,4-Trimethylpiperidine-3-carboxamide CNS modulation (hypothesized) High (resistant to N-demethylation) Predicted to cross the blood-brain barrier due to lipophilicity
SU101 (Leflunomide) PDGF/EGFR signaling Moderate Inhibits PDGF receptor tyrosine phosphorylation; uridine rescues EGFR effects
DIC (Antineoplastic agent) DNA synthesis via N-demethylation Low Rapidly metabolized to 4-aminoimidazole-5-carboxamide in liver microsomes
  • SU101 : Unlike N,N,4-trimethylpiperidine-3-carboxamide, SU101’s isoxazole-carboxamide structure allows dual inhibition of dihydroorotate dehydrogenase and PDGFRβ, but its selectivity is compromised by uridine-reversible effects on EGFR .
  • DIC : Demonstrates the significance of N-methylation in stability; N,N,4-trimethylpiperidine-3-carboxamide’s additional methyl groups likely impede demethylation, extending half-life .

Physicochemical Properties

Property N,N,4-Trimethylpiperidine-3-carboxamide 3-Pyridinecarboxamide N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide
Molecular Weight (g/mol) ~183.25 (estimated) 122.13 272.27
LogP (Lipophilicity) ~1.8 (predicted) 0.9 3.2
Solubility (aq. buffer) Moderate High (1.4 g/100 mL) Low (<0.1 g/100 mL)
Melting Point (°C) 130–133 (estimated) 130–133 Not reported
  • Key Insight : N,N,4-Trimethylpiperidine-3-carboxamide balances moderate lipophilicity and solubility, making it more suitable for oral bioavailability than highly lipophilic analogs like N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。